

# Independent Validation of TP-3654 Findings: A Comparative Analysis

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the PIM1 kinase inhibitor **TP-3654** with established JAK inhibitors for the treatment of myelofibrosis. The information is based on published preclinical and clinical trial data to assist in the independent validation of **TP-3654**'s therapeutic potential.

### **Executive Summary**

**TP-3654** is an investigational, orally bioavailable, selective inhibitor of PIM1 kinase, a downstream effector of the JAK/STAT signaling pathway, which is constitutively activated in myeloproliferative neoplasms (MPNs) like myelofibrosis.[1] Preclinical and early-phase clinical data suggest that **TP-3654** offers a distinct mechanism of action compared to current standard-of-care JAK inhibitors, such as ruxolitinib and momelotinib. This guide summarizes the available quantitative data, details the experimental protocols of pivotal studies, and visualizes the underlying biological pathways and trial designs.

#### **Comparative Performance Data**

The following tables summarize the key efficacy endpoints from clinical trials of **TP-3654**, ruxolitinib, and momelotinib in patients with myelofibrosis. It is important to note that these data are from separate clinical trials and not from head-to-head studies.



Efficacy Endpoint	TP-3654 (Phase 1/2, NCT04176198)[2]	Ruxolitinib (COMFORT-I)[3]	Momelotinib (SIMPLIFY-1)[4][5]
Primary Endpoint	Not Applicable (Dose Escalation)	≥35% Spleen Volume Reduction at Week 24	Non-inferiority to Ruxolitinib in ≥35% Spleen Volume Reduction at Week 24
Spleen Volume Reduction (SVR) ≥35% at Week 24	Not the primary endpoint, but SVR observed	41.9%	26.5%
Symptom Improvement (≥50% reduction in TSS) at Week 24	Not the primary endpoint, but TSS improvement observed	45.9%	28.4%
Key Secondary Endpoints	Safety, Tolerability, PK/PD	Durability of response, Overall Survival	Symptom response, Transfusion requirements

TSS: Total Symptom Score as measured by the Myelofibrosis Symptom Assessment Form (MFSAF)

#### **Experimental Protocols**

Detailed methodologies for the key clinical trials are provided below to allow for a critical assessment of the presented data.

## TP-3654: Phase 1/2 Study in Myelofibrosis (NCT04176198)[2][6]

- Study Design: An open-label, multicenter, dose-escalation (Phase 1) and dose-expansion (Phase 2) study.
- Patient Population: Patients with intermediate or high-risk primary myelofibrosis, postpolycythemia vera myelofibrosis, or post-essential thrombocythemia myelofibrosis who have been previously treated with or are ineligible for a JAK inhibitor.



- Intervention: Oral administration of TP-3654.
- Primary Outcome Measures (Phase 1): To determine the maximum tolerated dose (MTD) and/or recommended Phase 2 dose (RP2D) of TP-3654. To evaluate the safety and tolerability of TP-3654.
- Secondary Outcome Measures: To characterize the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of TP-3654. To assess the preliminary anti-tumor activity of TP-3654, including spleen volume reduction and symptom score improvement.
- Spleen Volume Assessment: Spleen volume is assessed by magnetic resonance imaging (MRI) or computed tomography (CT) at baseline and subsequent time points.[6][7][8]
- Symptom Assessment: Patient-reported symptoms are evaluated using the Myelofibrosis Symptom Assessment Form version 4.0 (MFSAF v4.0).[9][10][11][12][13]

#### Ruxolitinib: COMFORT-I Trial (NCT00952289)[3][15][16]

- Study Design: A randomized, double-blind, placebo-controlled Phase 3 trial.
- Patient Population: Patients with intermediate-2 or high-risk myelofibrosis.
- Intervention: Oral ruxolitinib or placebo.
- Primary Endpoint: Proportion of patients achieving a ≥35% reduction in spleen volume from baseline at week 24.
- Key Secondary Endpoints: Duration of spleen volume reduction, change in Total Symptom Score (TSS), and overall survival.
- Spleen Volume Assessment: Spleen volume was measured by MRI or CT.
- Symptom Assessment: Symptoms were assessed using a daily patient diary, which formed the basis of the Total Symptom Score.

#### Momelotinib: SIMPLIFY-1 Trial (NCT01969838)[4][5][17]

• Study Design: A randomized, double-blind, active-comparator Phase 3 trial.

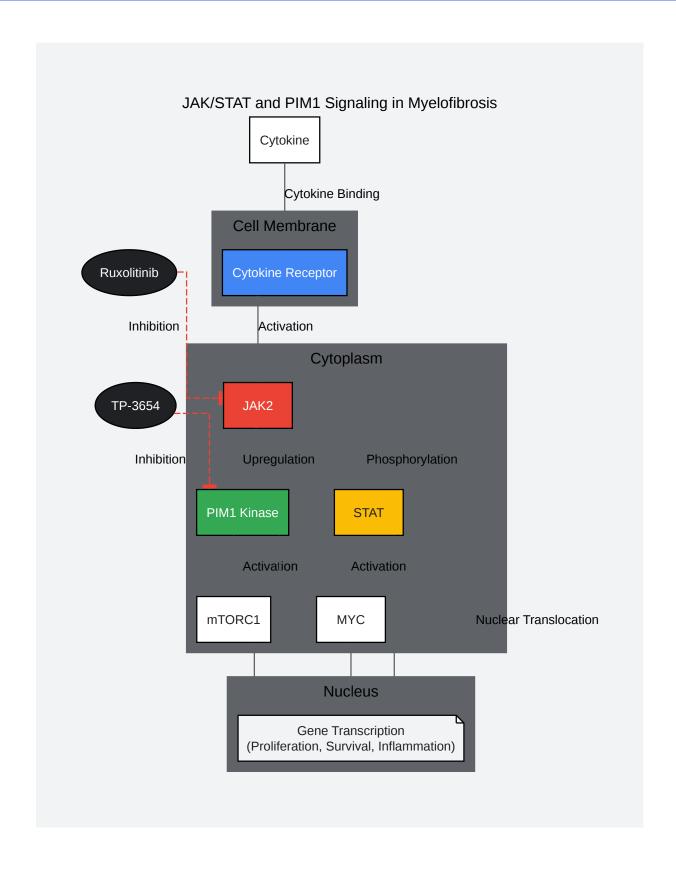


- Patient Population: JAK inhibitor-naïve patients with myelofibrosis.
- Intervention: Oral momelotinib versus oral ruxolitinib.
- Primary Endpoint: To demonstrate non-inferiority of momelotinib to ruxolitinib in the proportion of patients achieving a ≥35% reduction in spleen volume at week 24.
- Key Secondary Endpoints: Symptom response rate and transfusion independence rate.
- Spleen Volume Assessment: Spleen volume was measured by MRI or CT.
- Symptom Assessment: Symptoms were assessed using the MFSAF.

### **Signaling Pathways and Experimental Workflows**

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways involved in myelofibrosis and the workflow of the clinical trials.

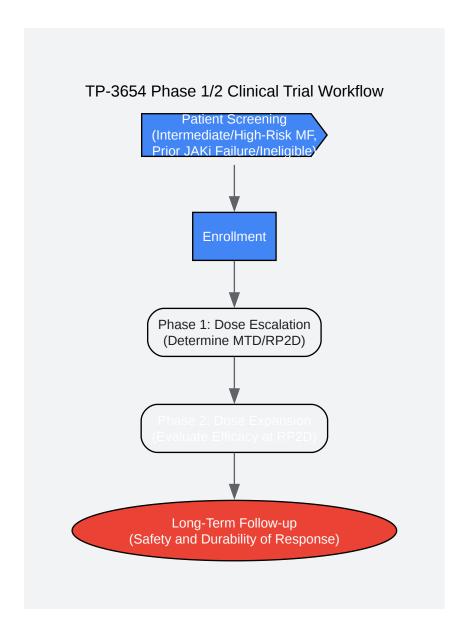




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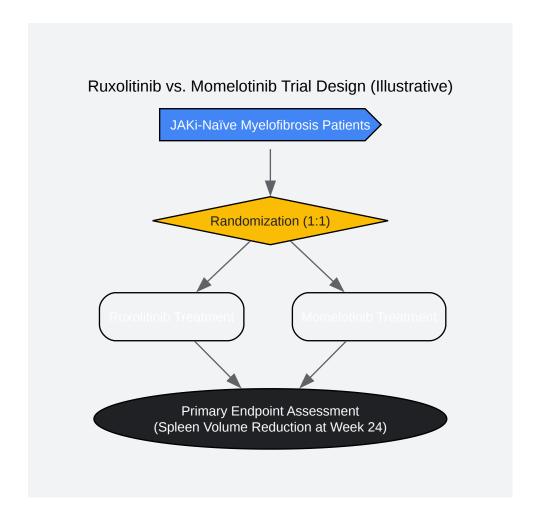
Caption: Simplified signaling pathway in myelofibrosis illustrating the roles of JAK/STAT and PIM1.



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Caption: Workflow of the TP-3654 Phase 1/2 clinical trial in myelofibrosis.





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Caption: Illustrative design of a head-to-head clinical trial comparing JAK inhibitors.

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